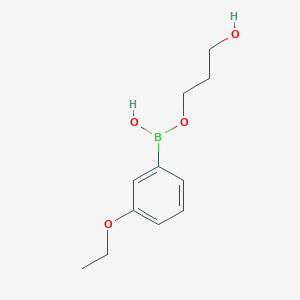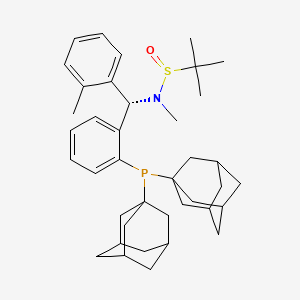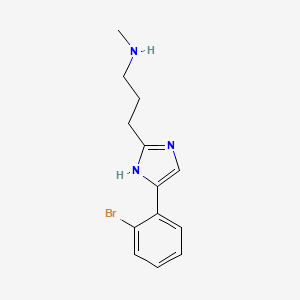
3-(5-(2-Bromophenyl)-1h-imidazol-2-yl)-N-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(2-Bromophenyl)-1h-imidazol-2-yl)-N-methylpropan-1-amine is a complex organic compound that features a bromophenyl group attached to an imidazole ring, which is further connected to a methylpropanamine chain
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(5-(2-Bromophenyl)-1h-imidazol-2-yl)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole derivatives.
科学研究应用
3-(5-(2-Bromophenyl)-1h-imidazol-2-yl)-N-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(5-(2-Bromophenyl)-1h-imidazol-2-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Bromophenol: A simpler compound with a bromophenyl group attached to a hydroxyl group.
N-methylpropan-1-amine: A simpler amine without the imidazole ring.
Uniqueness
3-(5-(2-Bromophenyl)-1h-imidazol-2-yl)-N-methylpropan-1-amine is unique due to its combination of a bromophenyl group, an imidazole ring, and a methylpropanamine chain. This combination provides a distinct set of chemical and biological properties that are not found in simpler compounds.
属性
分子式 |
C13H16BrN3 |
|---|---|
分子量 |
294.19 g/mol |
IUPAC 名称 |
3-[5-(2-bromophenyl)-1H-imidazol-2-yl]-N-methylpropan-1-amine |
InChI |
InChI=1S/C13H16BrN3/c1-15-8-4-7-13-16-9-12(17-13)10-5-2-3-6-11(10)14/h2-3,5-6,9,15H,4,7-8H2,1H3,(H,16,17) |
InChI 键 |
XOSKBZTYSZAWCK-UHFFFAOYSA-N |
规范 SMILES |
CNCCCC1=NC=C(N1)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)

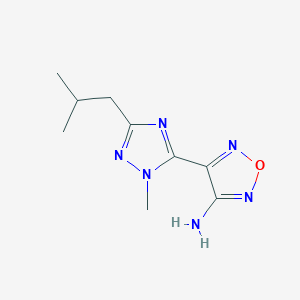


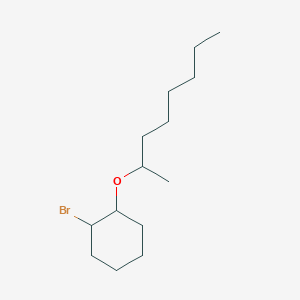
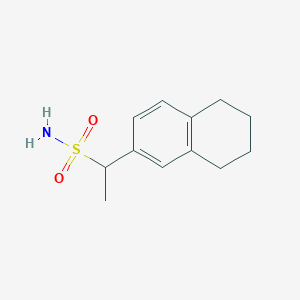
![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)
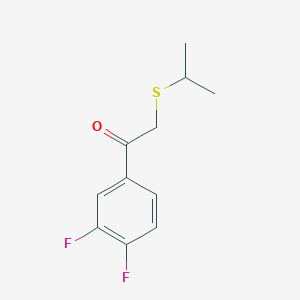
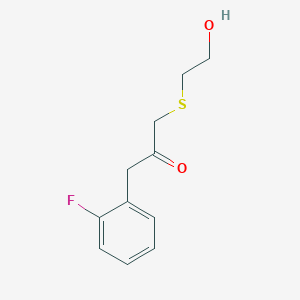
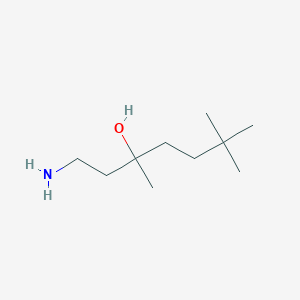
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13642908.png)
